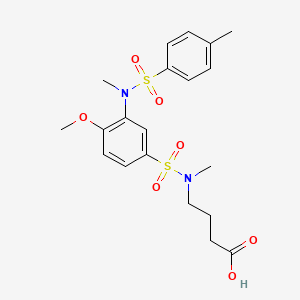

4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid is a sulfonamide compound. Its complex structure comprises an array of functional groups, including sulfonamides and carboxylic acids. This compound is of significant interest due to its diverse applications in various scientific fields, including medicinal chemistry, where its structural properties are investigated for potential therapeutic benefits.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid can be achieved through multi-step organic synthesis involving aromatic sulfonylation, nucleophilic substitution, and carboxylation. Each step requires specific reagents, catalysts, and controlled conditions to ensure high yield and purity of the final product. Typical reagents might include sulfonyl chlorides, methoxy-substituted anilines, and aliphatic amines, under conditions such as low temperatures and inert atmospheres to prevent oxidation and hydrolysis.

Industrial Production Methods

In an industrial setting, the production might involve optimizing the synthetic route for large-scale synthesis, focusing on reaction efficiency and cost-effectiveness. Continuous flow chemistry could be employed to streamline the process, reducing the reaction times and improving the consistency of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, would be crucial for sustainable industrial production.

化学反応の分析

Types of Reactions

4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: Where the sulfur atoms in the sulfonamide groups can be oxidized to sulfone derivatives.

Reduction: Targeting the nitro groups, converting them to amino groups under controlled conditions.

Substitution Reactions: Aromatic substitution to introduce different functional groups into the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Using electrophilic aromatic substitution reagents like nitronium ion or acyl chloride under acidic or basic conditions.

Major Products

These reactions yield derivatives with modified functional groups, enhancing the chemical and biological properties of the parent compound.

科学的研究の応用

Synthesis and Characterization

The synthesis of 4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid involves several steps that typically include the use of specific reagents and conditions to achieve the desired chemical structure. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, a study reported that certain sulfonamide compounds demonstrated significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

Antioxidant Properties

In vitro studies have assessed the antioxidant capabilities of related sulfonamide compounds. These studies typically use assays such as DPPH radical scavenging to evaluate the ability of these compounds to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibitory potential of sulfonamide derivatives, particularly against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are relevant in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD). Compounds derived from similar structures have been shown to inhibit these enzymes effectively, suggesting their potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of sulfonamide derivatives for their antimicrobial efficacy against a range of pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial properties .

Case Study 2: Antioxidant Activity Assessment

In another investigation, various sulfonamide compounds were tested for their antioxidant activity using DPPH assays. The findings revealed that some compounds had significant radical scavenging activity, indicating their potential as antioxidants in pharmaceutical formulations .

Case Study 3: Enzyme Inhibition Research

A study focused on synthesizing new sulfonamide derivatives aimed at inhibiting α-glucosidase and acetylcholinesterase. The results showed promising inhibitory activity, suggesting these compounds could be developed further for treating T2DM and AD .

作用機序

The biological activity of this compound is primarily due to its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. The sulfonamide groups mimic natural substrates of enzymes, allowing the compound to inhibit enzyme activity, which is crucial in medicinal applications. This inhibition often occurs through the binding to the active site of the enzyme, preventing the normal substrate from accessing it.

類似化合物との比較

Compared to other sulfonamide compounds, 4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid stands out due to its specific structural arrangement, which provides unique electronic and steric properties. Similar compounds include:

Sulfanilamide: A simple sulfonamide known for its antibacterial properties.

Sulfadiazine: Another sulfonamide with a broader spectrum of antibacterial activity.

Methoxysulfonyl derivatives: Compounds like methoxysulfonyl benzene derivatives, which share some structural similarities but differ significantly in their chemical and biological properties.

By comparing its unique structural features and diverse applications, this compound highlights its significance in both scientific research and industrial applications.

生物活性

4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O4S2, with a molecular weight of 396.52 g/mol. Its complex structure features multiple functional groups, including sulfonamides and methoxy groups, which are known to influence biological activity.

Biological Activity Overview

Research indicates that sulfonamide compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activity of this compound has been explored through various studies.

Anticancer Activity

- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For instance, sulfonamide derivatives have been reported to interfere with folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .

-

Case Studies :

- A study demonstrated that similar sulfonamide derivatives showed significant cytotoxicity against various cancer cell lines such as A-549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

- Another investigation into related compounds indicated that they could induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Antioxidant Activity

The compound's potential as an antioxidant has also been evaluated. Sulfonamide derivatives typically possess radical-scavenging properties, which can protect cells from oxidative stress. In vitro assays have shown that these compounds can reduce DPPH radical levels significantly, indicating their ability to act as antioxidants .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against A-549, MCF-7 | |

| Induction of apoptosis | ||

| Antioxidant | DPPH radical-scavenging activity |

Detailed Research Findings

A comprehensive analysis of the biological activity of this compound reveals several promising avenues for research:

- In Vitro Studies : Laboratory experiments have shown that the compound inhibits the growth of various cancer cell lines. The specific pathways affected include those related to cell cycle regulation and apoptosis.

- In Vivo Studies : Preliminary animal studies suggest that the compound may reduce tumor growth in xenograft models, though further investigation is necessary to confirm these findings and elucidate mechanisms .

特性

IUPAC Name |

4-[[4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7S2/c1-15-7-9-16(10-8-15)31(27,28)22(3)18-14-17(11-12-19(18)29-4)30(25,26)21(2)13-5-6-20(23)24/h7-12,14H,5-6,13H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGVTFZTOZUMHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。